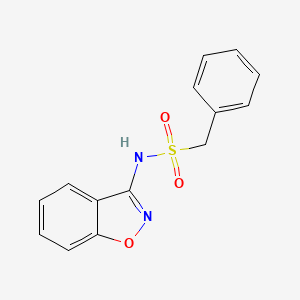

N-1,2-benzisoxazol-3-yl-1-phenylmethanesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-1,2-benzisoxazol-3-yl-1-phenylmethanesulfonamide and related compounds involves multiple steps, including cyclopropanation reactions, one-pot synthesis methods, and the use of various catalysts and reagents. Notably, the asymmetric cyclopropanation by Rhodium(II) N-(Arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes has shown practical enantioselective synthesis methods for related structures (Davies et al., 1996). Additionally, poly(N, N′-dibromo-N-ethyl-benzene-1, 3-di-sulfonamide) and N, N, N′, N′- tetrabromobenzene-1,3-disulfonamide have been utilized as catalysts for the synthesis of benzimidazoles, indicating versatile approaches to the synthesis of complex sulfonamide structures (Ghorbani‐Vaghei & Veisi, 2010).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives have been elucidated through various spectroscopic methods, including NMR and X-ray crystallography. These studies provide critical insights into the compound's conformation, electronic structure, and potential for interactions with biological targets. For instance, the crystal structure analysis of a Schiff base derivative provided detailed insights into the conformation and intramolecular interactions within the molecule (Subashini et al., 2009).

Chemical Reactions and Properties

This compound participates in various chemical reactions, highlighting its reactivity and potential application in synthetic chemistry. Reactions such as [5+2]- and [5+1]-annulations between ynamides and 1,2-benzisoxazoles have been explored, with ligand-controlled chemoselectivity influencing the reaction pathways and outcomes (Jadhav, Lu, & Liu, 2018).

作用机制

While the specific mechanism of action for “N-1,2-benzisoxazol-3-yl-1-phenylmethanesulfonamide” is not mentioned in the retrieved papers, benzisoxazole derivatives have been shown to exhibit various biological activities. For instance, some benzisoxazole-embedded drug molecules such as risperidone and zonisamide exhibit anticonvulsant actions . They may act by blocking repetitive firing of voltage-gated sodium channels, reducing T-type calcium channel currents, or binding allosterically to GABA receptors .

安全和危害

The safety data sheet for a related compound, (1,2-Benzisoxazol-3-yl)acetic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

未来方向

Benzisoxazole derivatives are a promising area of research in medicinal chemistry due to their diverse biological activities . Future research could focus on exploring the wide spectrum of applications of these motifs, formulating advanced drug molecules embedded with benzisoxazole motifs, and investigating the potential of these compounds as drug candidates .

属性

IUPAC Name |

N-(1,2-benzoxazol-3-yl)-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c17-20(18,10-11-6-2-1-3-7-11)16-14-12-8-4-5-9-13(12)19-15-14/h1-9H,10H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDPSTJRWUGTYTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)NC2=NOC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[rel-(3S,4R)-1-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide dihydrochloride](/img/structure/B5515405.png)

![1-(2-aminoethyl)-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5515419.png)

![3-{1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-3-azetidinyl}pyridine](/img/structure/B5515442.png)

![3-[2-(dimethylamino)ethyl]-8-(5-isopropyl-2-methyl-3-furoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5515453.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(3-propyl-1H-pyrazol-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5515458.png)

![8-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5515468.png)

![11-(2-furyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5515471.png)

![4-{[5-allyl-6-methyl-2-(methylthio)-4-pyrimidinyl]amino}benzoic acid](/img/structure/B5515479.png)

![(1R*,2S*)-2-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]carbonyl}-N-methylcyclohexanecarboxamide](/img/structure/B5515486.png)

![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5515512.png)

![2-isobutyl-8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5515515.png)